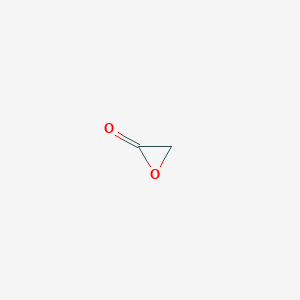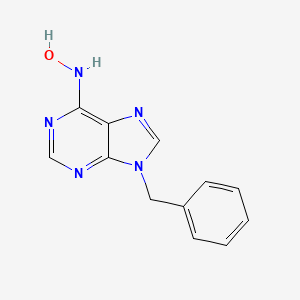
N-Hydroxy-9-benzyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-9-benzyladenine is a synthetic compound that belongs to the class of adenine derivatives It is structurally characterized by the presence of a benzyl group attached to the nitrogen atom at the 9th position of the adenine ring, with an additional hydroxy group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-9-benzyladenine typically involves the reaction of 9-benzyladenine with hydroxylating agents. One common method is the hydroxylation of 9-benzyladenine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar hydroxylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-9-benzyladenine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to 9-benzyladenine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 9-benzyladenine.
Substitution: Formation of substituted adenine derivatives.
Scientific Research Applications
N-Hydroxy-9-benzyladenine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological processes, including cell division and growth.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with DNA synthesis and repair.
Industry: Utilized in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-Hydroxy-9-benzyladenine involves its interaction with cellular targets, particularly nucleic acids. The hydroxy group allows the compound to form hydrogen bonds with DNA and RNA, potentially interfering with their normal functions. This can lead to the inhibition of DNA synthesis and repair, making it a candidate for anticancer research. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
N-Hydroxy-9-benzyladenine can be compared with other adenine derivatives such as:
9-Benzyladenine: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
N6-Benzyladenine: Has the benzyl group attached to the nitrogen at the 6th position, showing different biological activities.
N6-Furfuryladenine (Kinetin): A naturally occurring cytokinin with a furfuryl group, known for its plant growth-promoting properties.
This compound is unique due to the presence of both the benzyl and hydroxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
50474-48-1 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N-(9-benzylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C12H11N5O/c18-16-11-10-12(14-7-13-11)17(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2,(H,13,14,16) |
InChI Key |
YBDISCRQVMOPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
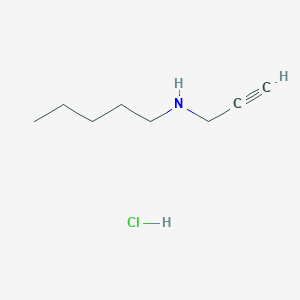


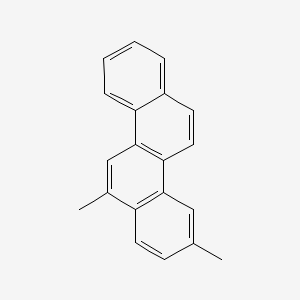
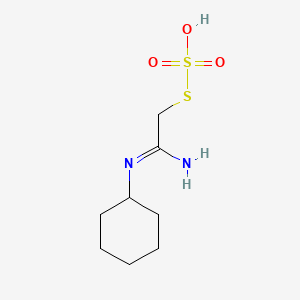
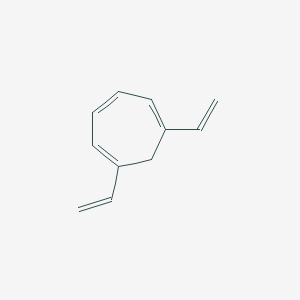
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)


